molecular formula C7H7NO3 B070789 (4R)-4-(furan-2-yl)-1,3-oxazolidin-2-one CAS No. 193528-31-3

(4R)-4-(furan-2-yl)-1,3-oxazolidin-2-one

Cat. No. B070789
M. Wt: 153.14 g/mol
InChI Key: APSJMASLAHDNSQ-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4R)-4-(furan-2-yl)-1,3-oxazolidin-2-one, also known as Furoxan, is a heterocyclic organic compound that has shown potential in various scientific research applications. This molecule has a unique structure that makes it a promising candidate for use in the development of new drugs and therapies.

Mechanism Of Action

(4R)-4-(furan-2-yl)-1,3-oxazolidin-2-one works by releasing nitric oxide, which is a potent vasodilator. Nitric oxide works by relaxing the smooth muscle cells in blood vessels, which results in increased blood flow. This increased blood flow can help to improve cardiovascular function and reduce inflammation.

Biochemical And Physiological Effects

(4R)-4-(furan-2-yl)-1,3-oxazolidin-2-one has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of cyclic guanosine monophosphate (cGMP), which is a signaling molecule that plays a role in regulating blood pressure and vascular function. (4R)-4-(furan-2-yl)-1,3-oxazolidin-2-one has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules.

Advantages And Limitations For Lab Experiments

One of the advantages of using (4R)-4-(furan-2-yl)-1,3-oxazolidin-2-one in lab experiments is its unique structure, which makes it a promising candidate for use in the development of new drugs and therapies. (4R)-4-(furan-2-yl)-1,3-oxazolidin-2-one has also been shown to have low toxicity, which makes it a safer alternative to other compounds. However, one of the limitations of using (4R)-4-(furan-2-yl)-1,3-oxazolidin-2-one in lab experiments is its relatively low solubility, which can make it difficult to work with in certain applications.

Future Directions

There are many potential future directions for research involving (4R)-4-(furan-2-yl)-1,3-oxazolidin-2-one. One area of interest is the development of new drugs and therapies that are based on the structure of (4R)-4-(furan-2-yl)-1,3-oxazolidin-2-one. Another area of interest is the study of the biochemical and physiological effects of (4R)-4-(furan-2-yl)-1,3-oxazolidin-2-one in different disease models. Additionally, there is potential for the development of new methods for synthesizing (4R)-4-(furan-2-yl)-1,3-oxazolidin-2-one that are more efficient and cost-effective.

Synthesis Methods

(4R)-4-(furan-2-yl)-1,3-oxazolidin-2-one can be synthesized through a variety of methods, including the reaction of furfuryl alcohol and nitric oxide. This process involves the use of a catalyst and can be carried out under mild conditions. Other methods include the reaction of furfuryl alcohol with nitrous acid or the reaction of furfuryl chloride with sodium nitrite.

Scientific Research Applications

(4R)-4-(furan-2-yl)-1,3-oxazolidin-2-one has been studied extensively for its potential use in the treatment of various diseases and conditions. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. (4R)-4-(furan-2-yl)-1,3-oxazolidin-2-one has also been studied for its potential use in the treatment of cardiovascular diseases, as it has been shown to have vasodilatory effects.

properties

CAS RN

193528-31-3

Product Name

(4R)-4-(furan-2-yl)-1,3-oxazolidin-2-one

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

IUPAC Name

(4R)-4-(furan-2-yl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C7H7NO3/c9-7-8-5(4-11-7)6-2-1-3-10-6/h1-3,5H,4H2,(H,8,9)/t5-/m1/s1

InChI Key

APSJMASLAHDNSQ-RXMQYKEDSA-N

Isomeric SMILES

C1[C@@H](NC(=O)O1)C2=CC=CO2

SMILES

C1C(NC(=O)O1)C2=CC=CO2

Canonical SMILES

C1C(NC(=O)O1)C2=CC=CO2

synonyms

(4R)-4-(2-Furanyl)-2-oxazolidinone

Origin of Product

United States

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